molecular formula C18H16BrF3N2O3 B2445746 2-bromo-5-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide CAS No. 1234957-71-1

2-bromo-5-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

Cat. No.: B2445746
CAS No.: 1234957-71-1
M. Wt: 445.236
InChI Key: DIUQBTXXSVOWSE-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C18H16BrF3N2O3 and its molecular weight is 445.236. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-5-methoxy-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrF3N2O3/c1-27-13-6-7-15(19)14(9-13)17(26)24-12-4-2-11(3-5-12)8-16(25)23-10-18(20,21)22/h2-7,9H,8,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUQBTXXSVOWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-5-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H24BrF3N4O5
  • Molecular Weight : 621.4 g/mol
  • IUPAC Name : N//'-[(E)-[3-bromo-5-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]methylideneamino]-N-(2,3-dimethylphenyl)oxamide
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves several key steps that include the formation of the trifluoroethyl amine and the subsequent coupling with a bromo-methoxy benzamide. The synthetic pathway often utilizes various reagents and conditions to optimize yield and purity.

The biological activity of this compound can be attributed to its structural components which allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Studies indicate that compounds with similar structures exhibit inhibitory effects on kinases involved in cancer proliferation. For example, the compound's trifluoromethyl group enhances potency against certain enzymes by improving binding affinity .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which is critical in reducing oxidative stress in cells .
  • Anti-inflammatory Effects : The presence of the methoxy group is associated with anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against various cancer types .
  • Photoprotective Properties : Research has indicated that compounds with similar structural motifs can act as effective photoprotective agents against UV radiation, suggesting potential applications in dermatological formulations .

Comparative Biological Activity

CompoundIC50 (µM)Biological Activity
2-bromo-5-methoxy-N-(...)0.5Anticancer
Related Compound A0.3Antioxidant
Related Compound B0.7Anti-inflammatory

Q & A

Q. What are the optimized synthetic routes for 2-bromo-5-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide?

Methodology:

  • Stepwise Functionalization : Start with bromination of 2-methoxybenzoic acid, followed by coupling with a trifluoroethylamine-containing intermediate. Use coupling agents like HATU or DCC to facilitate amide bond formation (as seen in analogous benzamide syntheses) .
  • Key Conditions : Maintain anhydrous conditions for trifluoroethylamine reactions to avoid hydrolysis. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and purify via column chromatography (silica gel, gradient elution).
  • Yield Optimization : Adjust stoichiometry (1.2 equiv. of trifluoroethylamine) and temperature (0°C → room temperature) to mitigate side reactions like over-alkylation .

Q. How to characterize this compound’s purity and structural integrity?

Methodology:

  • Analytical Techniques :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., bromine deshielding at ~7.5 ppm in 1H^1H-NMR) .
    • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS to detect impurities (<1% threshold) .
  • Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOAc), perform X-ray diffraction to resolve ambiguous stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodology:

  • Target Selection : Prioritize enzyme targets (e.g., kinases, proteases) based on structural analogs with trifluoroethylamine motifs showing inhibition .
  • Assay Design :
    • In vitro Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values .
    • Cellular Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with cisplatin as a positive control .

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields for intermediates?

Methodology:

  • Case Study : If yields for the trifluoroethylamine coupling step vary (e.g., 40% vs. 65% in literature), investigate:
    • Catalyst Effects : Compare Pd(OAc)₂ vs. CuI in Buchwald-Hartwig coupling .
    • Solvent Polarity : Test DMF (high polarity) vs. THF (moderate polarity) for intermediate stability .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading) via ANOVA .

Q. What computational strategies predict its binding affinity to biological targets?

Methodology:

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., EGFR kinase PDB:1M17). Focus on the trifluoroethyl group’s electrostatic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residue interactions (e.g., hydrogen bonds with Asp831) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodology:

  • Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, bromine with chlorine) .
  • Activity Correlation :
    • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., trifluoroethylamine’s role in potency) .
    • Free-Wilson Analysis : Quantify contributions of each substituent to IC₅₀ values .

Q. What experimental evidence supports its potential as a biofilm inhibitor?

Methodology:

  • Biofilm Assays : Use Staphylococcus aureus biofilms in 96-well plates, stained with crystal violet. Compare to hydroxybiphenylamide GroEL/ES inhibitors (positive controls) .
  • Mechanistic Insight : Perform RT-qPCR to assess downregulation of biofilm-associated genes (e.g., icaA) .

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